molecular formula C12H9NO2 B6365876 3-(3-Hydroxypyridin-2-yl)benzaldehyde CAS No. 1261944-73-3

3-(3-Hydroxypyridin-2-yl)benzaldehyde

Cat. No.: B6365876
CAS No.: 1261944-73-3
M. Wt: 199.20 g/mol
InChI Key: GAKJESLFKUEXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxypyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C₁₂H₉NO₂ It consists of a benzaldehyde moiety substituted with a hydroxypyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypyridin-2-yl)benzaldehyde typically involves the reaction of 3-hydroxypyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-(3-Hydroxypyridin-2-yl)benzoic acid.

    Reduction: 3-(3-Hydroxypyridin-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxypyridin-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypyridin-2-yl)benzaldehyde in biological systems involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The hydroxyl group on the pyridine ring can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxypyridin-2-yl)benzoic acid
  • 3-(3-Hydroxypyridin-2-yl)benzyl alcohol
  • 3-(3-Hydroxypyridin-2-yl)benzamide

Uniqueness

3-(3-Hydroxypyridin-2-yl)benzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

IUPAC Name

3-(3-hydroxypyridin-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)12-11(15)5-2-6-13-12/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKJESLFKUEXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682558
Record name 3-(3-Hydroxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-73-3
Record name 3-(3-Hydroxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.